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Compound of Interest

Compound Name: Anticancer agent 230

Cat. No.: B12371983 Get Quote

This technical guide provides an in-depth overview of the in vitro cytotoxicity and mechanisms

of action for two distinct anti-cancer agents designated as "230": SOM230 (Pasireotide) and

INT230-6. This document is intended for researchers, scientists, and drug development

professionals, offering detailed experimental protocols, quantitative data summaries, and visual

representations of the underlying biological pathways.

Part 1: SOM230 (Pasireotide)
Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog. Unlike first-generation

somatostatin analogs that primarily target the somatostatin receptor 2 (SSTR2), pasireotide

exhibits high binding affinity for four of the five somatostatin receptor subtypes: SSTR1,

SSTR2, SSTR3, and SSTR5.[1] This broader receptor engagement is believed to contribute to

its enhanced anti-proliferative effects in various cancer models.[1]

Quantitative Data: Anti-Proliferative Efficacy
The cytotoxic and anti-proliferative effects of Pasireotide have been quantified in various

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this

assessment.
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Cell Line Cancer Type
Pasireotide
IC50

Octreotide
IC50

Reference

H69
Small Cell Lung

Cancer
35.4 µM

No significant

inhibition up to

300 µM

[1]

Mechanism of Action: Signaling Pathways
Pasireotide exerts its anticancer effects by activating multiple somatostatin receptors, which in

turn modulate downstream signaling pathways crucial for cell growth, proliferation, and survival.

[1] A key pathway inhibited by Pasireotide is the PI3K-Akt-mTOR cascade.[1] Activation of

SSTRs by Pasireotide can lead to the recruitment and activation of phosphotyrosine

phosphatases, such as SHP-1, which can dephosphorylate and inactivate components of the

PI3K-Akt pathway.[1] This ultimately leads to a reduction in cell proliferation and the induction

of apoptosis.
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Signaling cascade of Pasireotide (SOM230).
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Experimental Protocols
This protocol is used to assess the effect of Pasireotide on the viability of cancer cells.[2]

Materials:

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile PBS)[2]

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]

Microplate reader

Procedure:

Cell Seeding: Harvest and count the cancer cells. Seed the cells in a 96-well plate at a

predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to

allow for cell attachment.[2]

Pasireotide Treatment: Prepare serial dilutions of Pasireotide in serum-free medium to

achieve the desired final concentrations. Remove the existing medium from the wells and

add the Pasireotide dilutions. Include untreated cells as a control.[2]

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation: Following the treatment incubation, add 28 µL of a 2 mg/mL

MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C to allow for the

formation of formazan crystals.[2]

Solubilization of Formazan Crystals: Carefully remove the medium containing MTT from

each well. Add a sufficient volume of MTT solvent to each well to dissolve the formazan

crystals.[2]

Absorbance Reading: Measure the absorbance at a wavelength of 492 nm using a

microplate reader.[3]
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Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Part 2: INT230-6
INT230-6 is an investigational anti-cancer agent designed for direct intratumoral injection. It is a

formulation containing cisplatin and vinblastine, combined with a penetration enhancer

molecule that facilitates their dispersion throughout the tumor and into cancer cells.[4][5]

Quantitative Data: Clinical Efficacy
While specific in vitro IC50 values are not the primary measure of efficacy for INT230-6 due to

its mechanism of action, clinical studies have provided data on its anti-tumor activity.

Parameter
INT230-6 Dose
>40% of Tumor
Burden

INT230-6 Dose
<40% of Tumor
Burden

Reference

Disease Control Rate 83.3% 50% [6]

Median Overall

Survival
18.7 months 3.1 months [6]

Mechanism of Action: Immunogenic Cell Death
The primary mechanism of action of INT230-6 is the induction of immunogenic cell death (ICD).

[7] Following intratumoral injection, the cytotoxic agents in INT230-6 cause cancer cells to die

in a manner that exposes damage-associated molecular patterns (DAMPs).[8] This process

initiates a robust anti-tumor immune response.[9]

The key steps in this pathway include:

Direct Cytotoxicity: Cisplatin and vinblastine induce cancer cell death.[4]

DAMPs Release: Dying cancer cells release DAMPs, which act as danger signals.[8]

Dendritic Cell Maturation: The released DAMPs promote the maturation of dendritic cells

(DCs).[8]
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T-Cell Activation: Mature DCs present tumor antigens to CD4+ and CD8+ T-cells, leading to

their activation.[7][8]

Systemic Anti-Tumor Immunity: Activated T-cells can then recognize and kill remaining

cancer cells, not only in the injected tumor but also at distant metastatic sites.[7]
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Immunogenic cell death pathway initiated by INT230-6.
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Experimental Protocols
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which

is an indicator of cytotoxicity.[10]

Materials:

96-well plates

Cultured cancer cells

LDH Assay Kit (containing Reaction Mixture and Stop Solution)

Microplate reader

Procedure:

Cell Culture: Culture cells in a 96-well plate and incubate with the test compound (INT230-6)

to induce cytotoxicity.[10]

Supernatant Transfer: After incubation, transfer the LDH-containing medium to a new 96-well

plate.[10]

Reaction Mixture Addition: Add the LDH Reaction Mixture to each well containing the

supernatant.[10]

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

Stop Solution: Add the Stop Solution to each well to terminate the reaction.[10]

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength

of 680 nm using a microplate reader.[10]

Calculation: Determine LDH activity by subtracting the 680 nm absorbance value

(background) from the 490 nm absorbance value. The level of formazan formation is directly

proportional to the amount of LDH released, indicating the level of cytotoxicity.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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